

In-Depth Technical Guide: 2-Bromo-3'-methoxyacetophenone

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Compound of Interest

Compound Name: *2-Bromo-3-methoxyphenacyl
bromide*

CAS No.: *1427431-36-4*

Cat. No.: *B3039974*

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PART 1: Executive Summary & Physicochemical Core

2-Bromo-3'-methoxyacetophenone is a critical

-haloketone intermediate used extensively in medicinal chemistry for the synthesis of heterocycles (indoles, imidazoles, thiazoles) and as a derivatizing agent for stabilizing labile thiol-containing metabolites (e.g., clopidogrel active metabolite).

Its melting point is the primary indicator of purity. Deviations from the established range typically indicate the presence of the unreacted ketone precursor or the

-dibromo byproduct.

Physicochemical Characterization Table[8][9]

Property	Specification	Notes
Melting Point (Standard)	60 – 62 °C	High-purity crystalline solid [1] [2].
Melting Point (Technical)	60 – 67 °C	Broader range indicates trace solvent or oxidation [3].
Appearance	White to pale cream crystals	Yellowing indicates decomposition (HBr release).
Molecular Formula		MW: 229.07 g/mol
Solubility	Soluble in MeOH, DCM, EtOAc	Hydrolyzes slowly in water; reactive with nucleophiles.
Stability	Moisture/Light Sensitive	Store at 2–8 °C under inert gas (Ar/N ₂).

PART 2: Synthesis & Production Logic

Achieving the sharp melting point of 60–62 °C requires a synthesis strategy that minimizes over-bromination. The classical elemental bromine method is effective but prone to side reactions. The Tribromide (PTAB) method is recommended for high-precision applications.

Method A: Phenyltrimethylammonium Tribromide (PTAB) – The Precision Route

This method is preferred for research-scale synthesis (1g – 50g) as it provides stoichiometric control of bromine, preventing the formation of the

-dibromo impurity which suppresses the melting point.

Reagents:

- 3'-Methoxyacetophenone (1.0 eq)
- Phenyltrimethylammonium tribromide (PTAB) (1.0 eq)
- Solvent: THF (Tetrahydrofuran) or DCM/MeOH mixture.

Protocol:

- Dissolution: Dissolve 3'-methoxyacetophenone in anhydrous THF (0.5 M concentration).
- Addition: Add PTAB solid in portions over 30 minutes at room temperature (20–25 °C).
 - Mechanism: PTAB releases
slowly in equilibrium, maintaining a low instantaneous concentration of free bromine.
- Reaction: Stir for 2–4 hours. The orange color of the reagent will fade as the white precipitate (phenyltrimethylammonium bromide) forms.
- Workup: Filter off the ammonium salt precipitate.
- Isolation: Concentrate the filtrate in vacuo.
- Purification: Recrystallize immediately from Methanol or Ethanol/Hexane to yield white needles.

Method B: Elemental Bromination – The Scale-Up Route

Suitable for kilogram-scale production but requires strict temperature control to avoid poly-bromination.

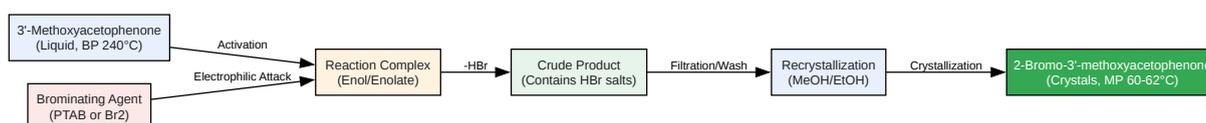
Protocol:

- Setup: 3'-Methoxyacetophenone (1.0 eq) in
or
at 0 °C.
- Bromination: Add
(1.0 eq) dropwise. Catalytic
may be used but is often unnecessary for activated rings.
- Quench: Wash with cold saturated

to neutralize HBr.

- Drying: Dry over anhydrous

Synthesis Workflow Diagram



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Figure 1: Logical flow for the conversion of 3'-methoxyacetophenone to the target -bromo derivative.

PART 3: Analytical Validation & Quality Control

To validate the melting point and identity, the following analytical signatures must be confirmed.

Melting Point Determination

- Technique: Capillary method (DSC is superior for purity analysis).
- Acceptance Criteria: Onset > 60.0 °C. A melting range > 2 °C (e.g., 58–63 °C) indicates >5% impurity (likely starting material).

NMR Spectroscopy (-NMR in)

The shift of the

-protons is the diagnostic marker.

- Starting Material (

):

ppm (singlet).

- Product (

):

ppm (singlet).

- Note: If you see a peak at

ppm, this indicates the

-dibromo impurity (

).

Stability & Storage

Phenacyl bromides are inherently unstable. They undergo:

- Photolysis: Turns yellow/brown upon light exposure.
- Hydrolysis: Forms the
-hydroxy ketone in moist air.
- Self-Alkylation: Polymerizes if stored as a liquid or impure solid.
- Protocol: Store in amber vials at +4 °C or -20 °C.

PART 4: Applications in Drug Development

Clopidogrel Metabolite Stabilization

The active metabolite of Clopidogrel contains a highly reactive thiol (-SH) group that degrades within minutes in blood plasma.

- Mechanism: 2-Bromo-3'-methoxyacetophenone reacts rapidly with the thiol group via
substitution.

- Result: This forms a stable thioether derivative that can be quantified by LC-MS/MS, allowing accurate pharmacokinetic profiling [4].

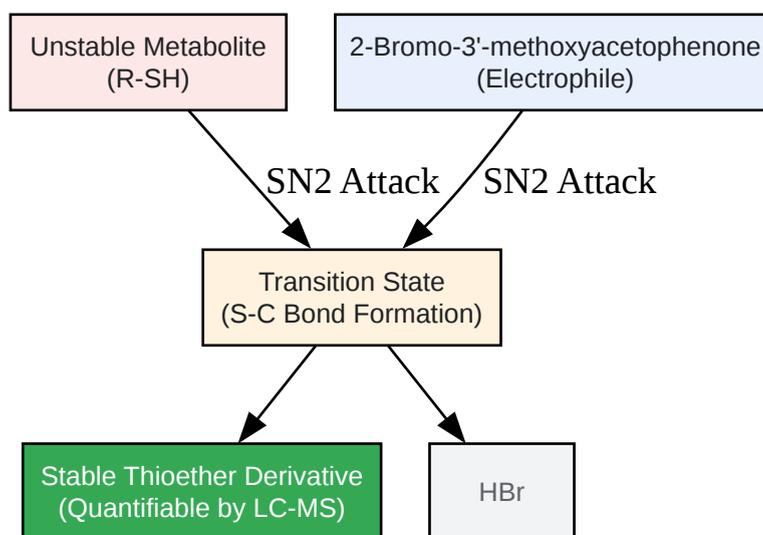
Heterocycle Synthesis (Hantzsch Thiazole Synthesis)

This compound is a "lynchpin" reagent for building thiazole rings.

- Reaction: Condensation with thioamides (e.g., thiourea).
- Pathway: The sulfur attacks the

-carbon (displacing Br), followed by cyclization with the carbonyl oxygen.

Mechanism Diagram: Thiol Derivatization



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Figure 2: Stabilization of thiol-containing metabolites via alkylation.

PART 5: Safety & Handling (Lachrymator Warning)

CRITICAL SAFETY NOTICE: Phenacyl bromides are potent lachrymators (tear gas agents). They cause severe eye and respiratory irritation even at low concentrations.

- Engineering Controls: Always handle within a certified fume hood.

- Decontamination: Spills should be treated with a solution of ethanol and ammonia or sodium thiosulfate to degrade the alkylating capability before cleaning.
- PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

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